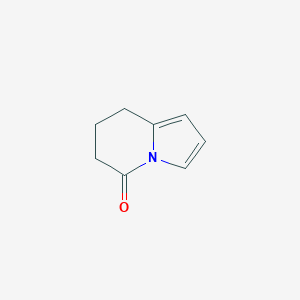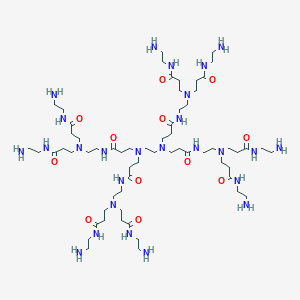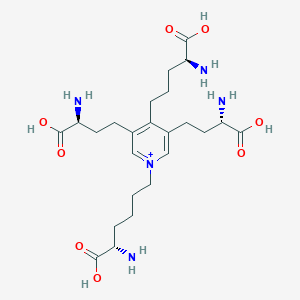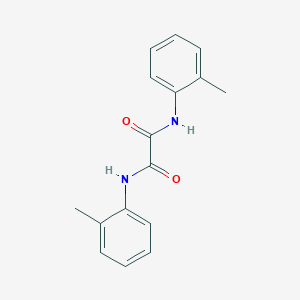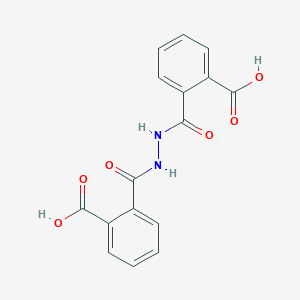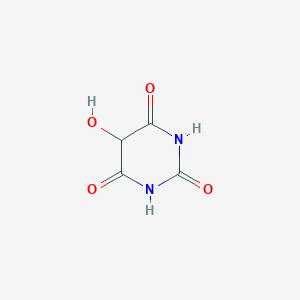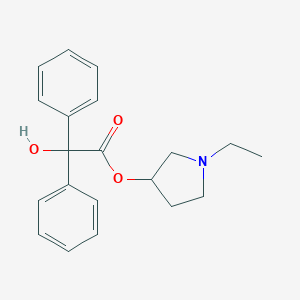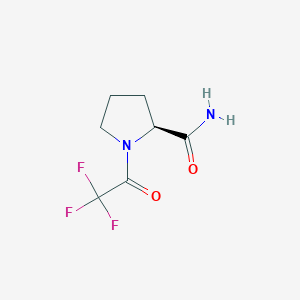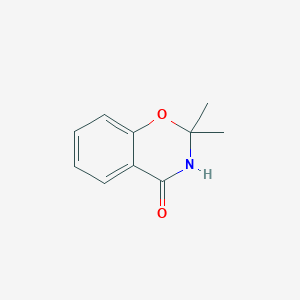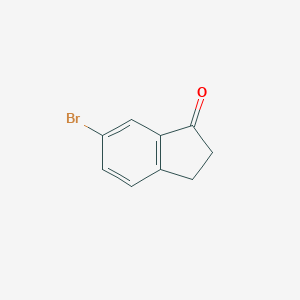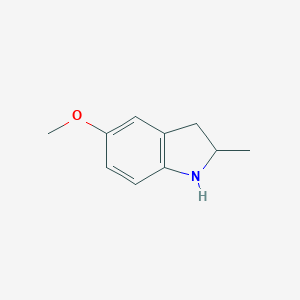
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is a disaccharide analog, structurally similar to maltose, but with distinct chemical properties It consists of two glucose units linked by a glycosidic bond, similar to maltose, but with variations that confer unique characteristics
準備方法
Synthetic Routes and Reaction Conditions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be synthesized through enzymatic or chemical methods. One common approach involves the use of glycosyltransferases, which facilitate the transfer of glucose units to form the desired glycosidic bond. The reaction conditions typically include a buffered aqueous solution, with optimal pH and temperature conditions to ensure enzyme activity.
Industrial Production Methods: In an industrial setting, pseudo-maltose production can be scaled up using bioreactors. The process involves the cultivation of microorganisms that express the necessary enzymes for pseudo-maltose synthesis. The reaction is carried out under controlled conditions to maximize yield and purity. Downstream processing includes purification steps such as chromatography to isolate the compound.
化学反応の分析
Types of Reactions: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) undergoes various chemical reactions, including:
Oxidation: D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert pseudo-maltose into sugar alcohols.
Substitution: Glycosidic bonds in pseudo-maltose can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like Lewis acids.
Major Products:
Oxidation: Produces gluconic acid derivatives.
Reduction: Results in the formation of sugar alcohols such as sorbitol.
Substitution: Yields various glycosidic derivatives depending on the substituent introduced.
科学的研究の応用
D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) has diverse applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Serves as a substrate for studying enzyme kinetics and carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent in diabetes management due to its structural similarity to maltose.
Industry: Utilized in the production of bio-based materials and as a precursor for synthesizing other valuable compounds.
作用機序
The mechanism of action of pseudo-maltose involves its interaction with specific enzymes and receptors. In biological systems, pseudo-maltose can inhibit enzymes like α-glucosidase, which are involved in carbohydrate digestion. This inhibition slows down the breakdown of complex carbohydrates, leading to a gradual release of glucose and better glycemic control. The molecular targets include the active sites of these enzymes, where pseudo-maltose binds and prevents substrate access.
類似化合物との比較
Maltose: A disaccharide consisting of two glucose units linked by an α(1→4) glycosidic bond.
Isomaltose: Similar to maltose but with an α(1→6) glycosidic bond.
Trehalose: A disaccharide with two glucose units linked by an α(1→1) bond.
Uniqueness of D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI): D-CHIRO-INOSITOL,1,2-DIDEOXY-3-O-B-D-GLUCOPYRANOSYL-2-(HYDROXYMETHYL)-(9CI) is unique due to its modified glycosidic bond, which imparts different chemical and biological properties compared to other disaccharides. This uniqueness makes it a valuable compound for studying carbohydrate chemistry and developing new therapeutic agents.
特性
CAS番号 |
143956-62-1 |
|---|---|
分子式 |
C13H24O10 |
分子量 |
340.32 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-[2,3,4-trihydroxy-6-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c14-2-4-1-5(16)7(17)10(20)12(4)23-13-11(21)9(19)8(18)6(3-15)22-13/h4-21H,1-3H2 |
InChIキー |
QEPBBTWOHBYIIZ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
正規SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Key on ui other cas no. |
143956-62-1 |
同義語 |
pseudo-cellobiose pseudo-cellobiose, (3B-alpha)-isomer pseudo-cellobiose, (4A-beta)-isomer pseudo-cellobiose, (4B-beta)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



